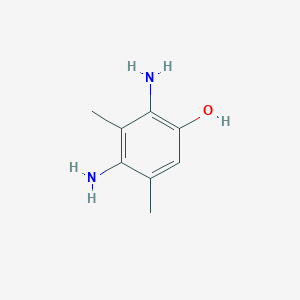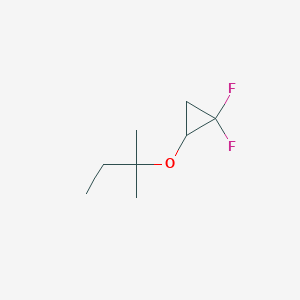
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane is a fluorinated cyclopropane derivative. The incorporation of fluorine atoms into organic molecules has gained significant attention due to the unique properties imparted by fluorine, such as increased stability and altered electronic characteristics. This compound is of interest in various fields, including medicinal chemistry, materials science, and agrochemicals .
Méthodes De Préparation
The synthesis of 1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of a suitable alkene with a dihalocarbene precursor.
Fluorination: The introduction of fluorine atoms is typically carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents facilitate the replacement of hydrogen atoms with fluorine.
Ether Formation: The final step involves the formation of the ether linkage by reacting the cyclopropane derivative with 2-methyl-2-butanol under suitable conditions.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of fluorine atoms and the formation of hydrocarbon derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution can introduce various functional groups.
Applications De Recherche Scientifique
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane has several scientific research applications:
Medicinal Chemistry: The compound’s fluorinated structure makes it a valuable candidate for drug development, as fluorine can enhance the bioavailability and metabolic stability of pharmaceuticals.
Materials Science: Its unique electronic properties make it useful in the development of advanced materials, such as polymers and coatings.
Agrochemicals: The compound’s stability and reactivity make it suitable for use in pesticides and herbicides.
Mécanisme D'action
The mechanism by which 1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can influence the compound’s binding affinity and specificity, leading to enhanced activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the application .
Comparaison Avec Des Composés Similaires
1,1-Difluoro-2-(2-methylbutan-2-yloxy)cyclopropane can be compared with other fluorinated cyclopropane derivatives, such as:
1,1-Difluoro-2,2-dimethylcyclopropane: This compound has similar fluorine substitution but lacks the ether linkage, resulting in different reactivity and applications.
1,1-Difluoro-2-(1-iodoalkyl)cyclopropane: This derivative contains an iodine atom, which can undergo different substitution reactions compared to the ether linkage.
The uniqueness of this compound lies in its combination of fluorine atoms and an ether linkage, providing distinct reactivity and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H14F2O |
|---|---|
Poids moléculaire |
164.19 g/mol |
Nom IUPAC |
1,1-difluoro-2-(2-methylbutan-2-yloxy)cyclopropane |
InChI |
InChI=1S/C8H14F2O/c1-4-7(2,3)11-6-5-8(6,9)10/h6H,4-5H2,1-3H3 |
Clé InChI |
OLQSZPXMIGYFNV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)OC1CC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


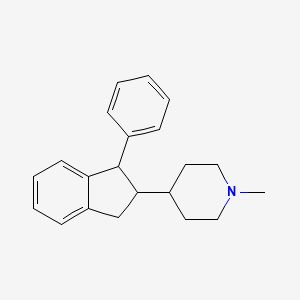
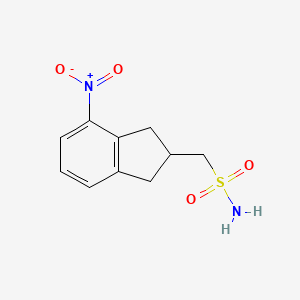
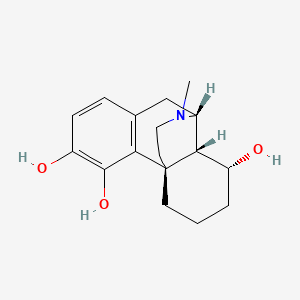
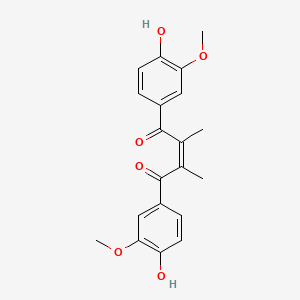
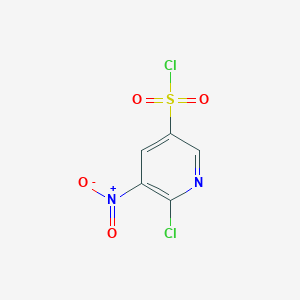
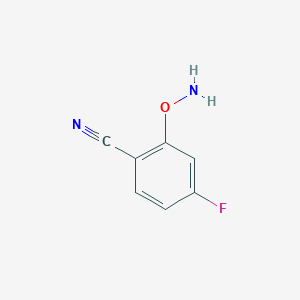
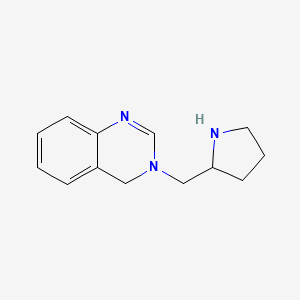
![4,5-Dichloro-2-{[5-(4-chloro-phenyl)-2-trifluoromethyl-furan-3-carbonyl]-amino}-benzenesulfonic acid](/img/structure/B13947523.png)



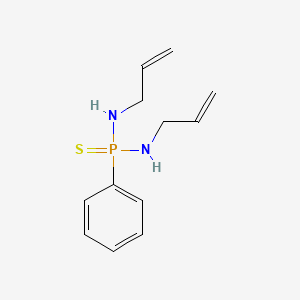
![8-Benzyl-2-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13947547.png)
